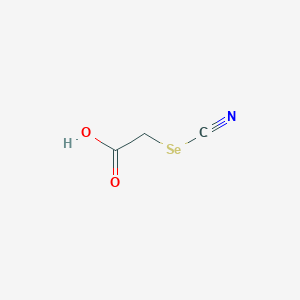

Selenocyanatoacetic acid

Description

Properties

IUPAC Name |

2-selenocyanatoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2Se/c4-2-7-1-3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZTUOPTOVFUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275477 | |

| Record name | selenocyanatoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19188-17-1 | |

| Record name | selenocyanatoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Selenocyanatoacetic Acid

Established Synthetic Pathways for Selenocyanatoacetic Acid Generation

The most common and established method for synthesizing this compound involves the reaction of a haloacetic acid derivative with a selenocyanate (B1200272) salt. This pathway is a straightforward application of nucleophilic substitution, a cornerstone of organic chemistry.

Mechanistic Studies of this compound Formation

The primary mechanism for the formation of this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this process, the selenocyanate anion (SeCN⁻), typically from a salt like potassium selenocyanate, acts as the nucleophile. It attacks the α-carbon of a haloacetic acid, such as bromoacetic acid or chloroacetic acid. The halide ion (e.g., Br⁻ or Cl⁻) serves as the leaving group.

The reaction proceeds in a single, concerted step where the new carbon-selenium bond forms simultaneously as the carbon-halogen bond breaks. The transition state involves a partially formed C-Se bond and a partially broken C-X (where X is a halogen) bond.

Derivatives like ethyl α-selenocyanatoacetate are also synthesized via this mechanism and can be used in further reactions. For instance, diazotized anthranilic acid can react with ethyl α-selenocyanatoacetate to yield 1,3,4-selenadiazolo[2,3-b]quinazoline derivatives, with a proposed mechanism involving the unique reactivity of the selenocyanate group. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. Key parameters for the synthesis of this compound include the choice of solvent, temperature, and reactant stoichiometry. Machine learning and automated flow synthesis platforms are increasingly being used to accelerate the discovery of optimal reaction conditions. beilstein-journals.org

Solvent: The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), or acetonitrile, are generally preferred. These solvents can solvate the cation (e.g., K⁺) while leaving the selenocyanate anion relatively free to act as a nucleophile, thereby accelerating the reaction.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of the product or the formation of unwanted side products. The optimal temperature is typically determined experimentally to balance reaction speed and product stability.

Stoichiometry: Using a slight excess of the selenocyanate salt can help drive the reaction to completion, ensuring that all the haloacetic acid is consumed.

The following table illustrates a hypothetical optimization study for the synthesis of this compound from potassium selenocyanate and bromoacetic acid.

| Entry | Solvent | Temperature (°C) | KSeCN (Equivalents) | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 25 (Room Temp) | 1.1 | 12 | 75 |

| 2 | Acetone | 56 (Reflux) | 1.1 | 4 | 92 |

| 3 | DMF | 25 (Room Temp) | 1.1 | 8 | 88 |

| 4 | DMF | 80 | 1.1 | 2 | 95 |

| 5 | Acetonitrile | 82 (Reflux) | 1.2 | 3 | 94 |

This table is illustrative and represents typical optimization parameters for an SN2 reaction.

Novel Approaches and Innovations in this compound Synthesis

Modern synthetic chemistry seeks not only to create molecules but to do so with high precision and minimal environmental impact. These principles are being applied to the synthesis of organoselenium compounds.

Stereoselective and Regioselective Synthesis Strategies

While this compound itself is achiral, it is a valuable reagent for introducing the selenocyanate moiety into complex molecules where stereochemistry and regiochemistry are critical. The development of methods that control the spatial orientation (stereoselectivity) and position (regioselectivity) of this functional group is an area of active research.

Regioselectivity: In reactions with molecules possessing multiple reactive sites, directing the selenocyanate group to a specific position is key. For example, the reaction of sodium 1,3-thiaselenol-2-ylmethylselenolate, generated from a selenocyanate precursor, with alkyl propiolates proceeds in a regio- and stereoselective manner to afford vinyl selenides with a predominant Z-configuration. nih.gov This demonstrates precise control over where the selenium-containing group attaches to the molecule.

Stereoselectivity: Creating specific stereoisomers is essential for pharmaceutical and biological applications. Photoredox-catalyzed asymmetric methods have been developed for the preparation of enantiopure β-selenolated amino acids. nih.gov These strategies use a chiral auxiliary to control the diastereoselectivity of the key alkylation step, enabling the synthesis of a wide range of β-selenolated amino acids with high stereopurity. nih.gov Such advanced methods highlight the potential for using this compound or its derivatives in sophisticated, stereocontrolled syntheses.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. abcr-mefmo.org These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly production methods.

Key green chemistry strategies applicable to this synthesis include:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. While challenging for SN2 reactions, research into phase-transfer catalysts can facilitate reactions in aqueous systems.

Alternative Catalysts: Using safer and more efficient catalysts. For instance, in the synthesis of acetylsalicylic acid, hazardous sulfuric acid has been successfully replaced with less corrosive phosphoric acid. abcr-mefmo.orgresearchgate.net A similar substitution could be explored for any acid-catalyzed steps in related syntheses. The use of recyclable catalysts, such as heteropolyacids, also aligns with green principles. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The SN2 reaction for this compound synthesis is inherently atom-economical, with the main by-product being a simple salt.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or continuous flow reactors, which can significantly shorten reaction times and improve energy efficiency. nii.ac.jp

The following table summarizes potential green chemistry approaches for this compound synthesis.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Solvents | DMF, Acetonitrile (VOCs) | Water with phase-transfer catalyst; Ionic liquids |

| Catalysis | Use of strong, hazardous acids/bases | Use of milder acids (e.g., phosphoric acid); Recyclable solid catalysts researchgate.netresearchgate.net |

| Energy Use | Conventional heating (hours) | Microwave irradiation; Continuous flow processing (minutes) nii.ac.jp |

| Waste Reduction | Solvent waste, potential by-products | Recyclable catalysts and solvents; improved reaction selectivity |

Chemical Reactivity and Transformative Processes of Selenocyanatoacetic Acid

Electrophilic Reaction Pathways of Selenocyanatoacetic Acid

The this compound molecule possesses sites susceptible to electrophilic attack. The carbon atom alpha to both the carbonyl and the selenocyanate (B1200272) groups is activated, making it a target for electrophiles.

A notable example of this reactivity is observed in the reaction of its ester derivative, ethyl α-selenocyanatoacetate, with electrophilic diazonium salts. Specifically, the reaction with diazotized anthranilic acid or its methyl ester results in a cyclization reaction to form 1,3,4-selenadiazolo[2,3-b]quinazoline derivatives in good yields (70-80%). researchgate.netresearchgate.net This transformation highlights the nucleophilic character of the α-carbon, which attacks the electrophilic diazonium species, initiating a cascade of reactions that culminates in the formation of a complex heterocyclic system. A proposed mechanism involves the initial coupling of the diazonium salt to the active methylene (B1212753) group, followed by an intramolecular cyclization and subsequent rearrangement. researchgate.net

Table 1: Synthesis of 1,3,4-Selenadiazolo[2,3-b]quinazoline Derivatives

| Reactant 1 | Reactant 2 (Electrophile) | Product | Yield |

|---|---|---|---|

| Ethyl α-selenocyanatoacetate | Diazotized anthranilic acid | 1,3,4-Selenadiazolo[2,3-b]quinazoline derivative (7a) | 70-80% |

| α-Selenocyanatoacetoacetanilide | Diazotized anthranilic acid methyl ester | 1,3,4-Selenadiazolo[2,3-b]quinazoline derivative (7b) | 70-80% |

Nucleophilic Reaction Pathways of this compound

This compound features two primary electrophilic sites for nucleophilic attack: the carbonyl carbon of the carboxylic acid and the carbon atom of the selenocyanate group.

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. pressbooks.pubchemistryguru.com.sg For instance, in the presence of an acid catalyst, alcohols can react with this compound to form the corresponding esters. libretexts.orglibretexts.org Similarly, amines can react to form amides. These reactions proceed through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.publibretexts.org The equilibrium of these reactions can often be controlled by reaction conditions, such as removing the water as it is formed to drive the reaction towards the product. libretexts.org

The selenocyanate group (–SeCN) itself can be a target for nucleophiles. Strong nucleophiles can potentially attack the selenium atom or the cyano carbon. Attack at the selenium might lead to the displacement of the cyanide ion, while attack at the carbon could result in cleavage of the C-Se bond. The specific outcome would depend on the nature of the nucleophile and the reaction conditions.

Radical Chemistry Involving this compound

While specific studies on the radical chemistry of this compound are not extensively documented, its structure suggests potential involvement in radical reactions. Carboxylic acids can undergo radical reactions, most notably radical decarboxylation. bbhegdecollege.comlibretexts.org For example, under certain conditions, a carboxyl radical could be generated, which could then lose carbon dioxide to form a carboxymethyl radical. This radical could then participate in various radical propagation or termination steps. libretexts.org

The selenium atom can also influence radical processes. Organoselenium compounds are known to be excellent precursors for carbon-centered radicals and can also act as radical traps. The relatively weak C-Se bond can be cleaved homolytically under thermal or photochemical conditions to generate radicals. Therefore, it is plausible that this compound could serve as a source for radicals or react with radical species in various synthetic transformations. openstax.orgucr.edu

Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The functional groups in this compound allow for its participation in metal-catalyzed reactions and for it to act as a ligand in coordination complexes.

Metal-Catalyzed Transformations: Carboxylic acids are known substrates in a variety of homogeneous catalytic reactions. nih.gov Metal catalysts can facilitate transformations such as decarboxylative couplings, where the carboxylic acid group is replaced by another functional group. nih.gov While specific examples for this compound are not prominent in the literature, it is conceivable that transition metals could catalyze its decarboxylation to form methyl selenocyanate, which could then be used in further cross-coupling reactions. nih.gov

Coordination Chemistry: this compound is a polyfunctional ligand capable of coordinating to metal ions in several ways. The carboxylate group can coordinate in a monodentate or bidentate fashion. wikipedia.org The selenocyanate group is an ambidentate ligand, meaning it can coordinate to a metal center through either the selenium or the nitrogen atom, or it can act as a bridging ligand between two metal centers. mdpi.comresearchgate.net This versatility allows for the formation of a wide range of metal complexes with diverse structures and properties, from simple mononuclear complexes to complex coordination polymers. nih.govnih.gov The specific coordination mode would be influenced by the nature of the metal ion, the solvent, and the presence of other competing ligands. rsc.org

Functional Group Interconversions of the Selenocyanato and Carboxylic Acid Moieties

Both the selenocyanate and carboxylic acid groups of this compound can be converted into other functional groups through various chemical reactions. masterorganicchemistry.com

Interconversions of the Selenocyanate Group: The selenocyanate group can undergo several transformations. As mentioned in section 3.1, it can participate in cyclization reactions to form selenium-containing heterocycles. researchgate.netresearchgate.net The selenocyanate group can also be hydrolyzed, typically under acidic or basic conditions, to yield a selenol (R-SeH) or a diselenide (R-Se-Se-R) upon oxidation. Reduction of the selenocyanate group, for example with sodium borohydride (B1222165), can also lead to the corresponding selenol.

Interconversions of the Carboxylic Acid Group: The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry and can be converted into a wide range of other functionalities. masterorganicchemistry.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. libretexts.org

Amidation: Reaction with an amine, often with a coupling agent, produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-selenocyanatoethanol.

Decarboxylation: As discussed previously, heating may induce decarboxylation, particularly if the reaction is catalyzed by a metal such as copper powder. researchgate.net This would result in the formation of methyl selenocyanate.

Conversion to Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive acid chloride, which is a key intermediate for the synthesis of esters, amides, and other derivatives. chemistrysteps.com

Table 2: Summary of Potential Functional Group Interconversions

| Functional Group | Reaction Type | Product Functional Group | General Reagents |

|---|---|---|---|

| Selenocyanate | Cyclization | Heterocycle | Diazonium salts |

| Selenocyanate | Hydrolysis | Selenol/Diselenide | H₃O⁺ or OH⁻ |

| Selenocyanate | Reduction | Selenol | NaBH₄ |

| Carboxylic Acid | Esterification | Ester | Alcohol, H⁺ catalyst |

| Carboxylic Acid | Amidation | Amide | Amine, coupling agent |

| Carboxylic Acid | Reduction | Primary Alcohol | LiAlH₄ |

| Carboxylic Acid | Decarboxylation | - | Heat, Cu catalyst |

| Carboxylic Acid | Acid Chloride Formation | Acid Chloride | SOCl₂ or (COCl)₂ |

Synthesis and Investigation of Selenocyanatoacetic Acid Derivatives and Analogs

Design Principles for Selenocyanatoacetic Acid Derivatives

The design of this compound derivatives is primarily guided by the desire to modulate the compound's physicochemical and biological properties. Key to this is the understanding that the selenocyanate (B1200272) (-SeCN) group and the carboxylic acid (-COOH) group are both reactive moieties that can be systematically altered.

The design principles often revolve around:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups into the molecule can influence the reactivity of both the selenocyanate and carboxylic acid functionalities. For instance, modifications to the alkyl chain of the acetic acid backbone can alter the acidity of the carboxyl group and the electrophilicity of the selenium atom.

Steric Hindrance: The introduction of bulky substituents can be used to control the regioselectivity of reactions and to influence the conformational preferences of the molecule. This is particularly important when designing chiral derivatives to control stereochemical outcomes.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as amines, hydroxyls, or thiols, can lead to derivatives with new chemical properties and the potential for further chemical transformations. These groups can also serve as coordination sites for metal ions or as points of attachment for larger molecular systems.

Mimicking Biological Molecules: In some cases, the design is inspired by naturally occurring selenium-containing compounds, such as the amino acid selenocysteine. The aim is to create mimics that may exhibit similar biological activities.

These design principles are not mutually exclusive and are often used in combination to fine-tune the properties of the target this compound derivatives for specific applications.

Synthetic Routes to Diverse this compound Analogs

The synthesis of this compound itself can be achieved through the reaction of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, with a selenocyanate salt, typically potassium selenocyanate (KSeCN). This nucleophilic substitution reaction provides a straightforward route to the parent compound. Building upon this fundamental reaction, a variety of analogs can be prepared by modifying the starting materials and reaction conditions.

Exploration of Stereochemical Variants and Chiral Derivatives

The introduction of chirality into this compound derivatives can be achieved through several strategies, leading to compounds with specific stereochemical configurations. These chiral molecules are of particular interest for their potential interactions with biological systems, which are themselves chiral.

One common approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical course of a reaction. For example, a chiral alcohol can be esterified with this compound. The resulting chiral ester can then undergo further reactions, with the chiral auxiliary influencing the stereoselectivity. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.

Another strategy is to start with a chiral pool precursor. This involves using a readily available enantiomerically pure starting material that already contains the desired stereocenter(s). For instance, a chiral α-halo acid can be reacted with potassium selenocyanate to produce the corresponding chiral this compound derivative.

Asymmetric catalysis represents a more advanced approach where a chiral catalyst is used to control the stereochemistry of the reaction. For example, a chiral Lewis acid catalyst could be employed in the selenocyanation of a suitable prochiral substrate to yield an enantiomerically enriched product.

| Strategy | Description | Example |

| Chiral Auxiliary | A temporary chiral group is attached to control stereoselectivity, then removed. | Esterification with a chiral alcohol followed by a diastereoselective reaction and auxiliary removal. |

| Chiral Pool Synthesis | Starting with a readily available enantiomerically pure molecule. | Reaction of an enantiomerically pure α-bromo acid with potassium selenocyanate. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to induce enantioselectivity in the reaction. | A chiral Lewis acid-catalyzed reaction of a prochiral substrate with a selenocyanating agent. |

Systematic Modifications at the Selenocyanato Group

The selenocyanate group (-SeCN) is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of this compound analogs.

One of the most common reactions of the selenocyanate group is its reduction to form a selenol (-SeH) or a diselenide (-Se-Se-). Reducing agents such as sodium borohydride (B1222165) can be used to convert the selenocyanate to the corresponding selenol. The selenol is a highly reactive species and can be readily oxidized in the presence of air to form the symmetrical diselenide.

The selenocyanate group can also act as a precursor for the formation of selenoethers (R-Se-R'). This can be achieved by reacting the this compound derivative with an alkylating agent, which displaces the cyanide group.

Furthermore, the selenium atom in the selenocyanate group can be oxidized to higher oxidation states, such as in seleninic acids (-SeO₂H) or selenonic acids (-SeO₃H), by treatment with strong oxidizing agents.

| Modification | Reagents and Conditions | Resulting Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Selenol (-SeH) |

| Oxidative Coupling | Air oxidation of the corresponding selenol | Diselenide (-Se-Se-) |

| Alkylation | Alkyl halides (R-X) | Selenoether (-Se-R) |

| Oxidation | Strong oxidizing agents (e.g., H₂O₂, KMnO₄) | Seleninic/Selenonic acid |

Systematic Modifications at the Carboxylic Acid Group

The carboxylic acid group (-COOH) of this compound is another key site for chemical modification, enabling the synthesis of a diverse array of derivatives such as esters and amides.

Esterification is a common transformation where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form an ester. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. A wide variety of esters can be synthesized by using different alcohols, leading to derivatives with altered solubility and reactivity.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amides are generally more stable than the corresponding esters.

The carboxylic acid group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Modification | Reagents and Conditions | Resulting Functional Group |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC) or conversion to acid chloride | Amide (-CONHR) |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

Incorporation of this compound into Supramolecular Structures

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, metal coordination, and hydrophobic forces. This compound and its derivatives can serve as building blocks for the construction of such supramolecular architectures.

The carboxylic acid group is particularly well-suited for forming hydrogen-bonded networks . The carboxylate can act as a hydrogen bond donor and acceptor, leading to the formation of dimers, chains, or more complex three-dimensional structures.

The selenium atom and the nitrogen atom of the selenocyanate group can act as ligands for metal ions . This allows for the formation of coordination polymers or metal-organic frameworks (MOFs) . In these structures, the this compound derivative bridges between metal centers, creating extended, often porous, materials. The properties of these materials, such as their porosity and catalytic activity, can be tuned by varying the metal ion and the organic linker.

Furthermore, this compound derivatives can be incorporated into interlocked molecular architectures such as rotaxanes and catenanes . For example, the carboxylic acid group could be used to form a "station" for a macrocyclic ring in a rotaxane, with the position of the ring being controlled by external stimuli.

The ability to incorporate this compound into these complex structures opens up possibilities for the development of new materials with tailored functions in areas such as catalysis, sensing, and materials science.

Advanced Spectroscopic and Structural Characterization Methodologies for Selenocyanatoacetic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used to map the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of selenocyanatoacetic acid, two distinct signals are expected. The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent and would appear as a sharp singlet. The acidic proton of the carboxyl group (-COOH) is highly deshielded and would typically appear as a broad singlet at a significantly downfield chemical shift (9.5–12 ppm). libretexts.org

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. oregonstate.edu Three unique carbon signals are predicted for this compound: one for the methylene carbon (-CH₂-), one for the carboxyl carbon (-COOH), and one for the selenocyanate (B1200272) carbon (-SeCN). The carboxyl carbon is the most deshielded, appearing far downfield (170-185 ppm), while the selenocyanate carbon appears in a characteristic region for nitriles (around 110-120 ppm). oregonstate.edu The methylene carbon, being attached to both the selenium atom and the carbonyl group, would have a chemical shift influenced by both.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH ₂-Se | ~3.5 - 4.0 | Singlet |

| ¹H | -COOH | ~10.0 - 12.0 | Broad Singlet |

| ¹³C | -C H₂-Se | ~30 - 40 | - |

| ¹³C | -SeC N | ~110 - 120 | - |

Selenium-77 (⁷⁷Se) NMR for Direct Characterization of the Selenium Center

Direct observation of the selenium atom is possible through Selenium-77 (⁷⁷Se) NMR spectroscopy. The ⁷⁷Se nucleus has a spin of ½ and, despite its low natural abundance (7.63%), it provides invaluable information due to its very wide chemical shift range, which is highly sensitive to the electronic environment of the selenium atom. huji.ac.il

For this compound, the ⁷⁷Se NMR spectrum would exhibit a single resonance in the region characteristic of organic selenocyanates (R-SeCN). netlify.apporganicchemistrydata.org Studies on related selenium cyanide compounds show chemical shifts can vary, for example, Se(CN)₂ appears at δ = 440.6 ppm in DMSO-d₆. mdpi.com The precise chemical shift provides a direct fingerprint of the selenocyanate functional group. Furthermore, spin-spin coupling between ⁷⁷Se and adjacent ¹³C or ¹H nuclei can be observed. One-bond ⁷⁷Se-¹³C coupling constants (¹JSe,C) are typically in the range of 100 Hz, while two-bond ⁷⁷Se-¹H couplings (²JSe,H) are smaller. huji.ac.il These couplings can appear as satellite peaks in ¹³C and ¹H spectra, respectively, confirming the connectivity to the selenium atom. huji.ac.il

Multidimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish detailed connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks through the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing unambiguous C-H bond assignments.

These techniques would be essential for confirming the structure of derivatives with more elaborate alkyl or aryl substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jasco-global.com Functional groups have characteristic vibrational frequencies, making these methods powerful tools for structural confirmation. researchgate.net

For this compound, key vibrational modes include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. mdpi.com

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹.

C≡N Stretch: A sharp absorption of medium intensity, typically found around 2140-2160 cm⁻¹ for selenocyanates.

C-Se Stretch: This vibration occurs at lower frequencies (typically 500-600 cm⁻¹) and may be weak in the IR spectrum but is often more prominent in the Raman spectrum.

Raman spectroscopy is particularly useful for observing symmetric and non-polar bonds, making it a good complement to IR for observing the C-Se and C≡N vibrations. jasco-global.com The combined data from both techniques provides a comprehensive vibrational fingerprint of the molecule. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| -COOH | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |

| -C≡N | C≡N stretch | 2140 - 2160 | Medium, Sharp | Strong |

| -C=O | C=O stretch | 1700 - 1725 | Strong, Sharp | Medium |

| -C-O- | C-O stretch | 1210 - 1320 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.govnih.gov For this compound (C₃H₃NO₂Se), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁸⁰Se).

HRMS instruments can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. This capability distinguishes the target compound from other potential molecules with the same nominal mass. The presence of selenium is also confirmed by its characteristic isotopic pattern, resulting from its six naturally occurring isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se), which gives a unique cluster of peaks in the mass spectrum. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

While NMR and other spectroscopic methods determine molecular structure in solution or averaged states, single-crystal X-ray Diffraction (XRD) provides the definitive, three-dimensional structure of a molecule in the solid, crystalline state. rsc.org This technique is indispensable for determining precise bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound or one of its derivatives can be grown, XRD analysis would reveal:

The precise geometry around the selenium center, including the C-Se-C bond angle.

The exact bond lengths of the C-Se, Se-C, C≡N, C=O, and C-O bonds.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of dimers or extended networks in the solid state. rsc.org

This detailed structural information is crucial for understanding the physicochemical properties of the compound and is the gold standard for structural elucidation. rsc.orgresearchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy

The study of electronic absorption and emission spectroscopy provides valuable insights into the electronic structure and photophysical properties of molecules. This section focuses on the advanced spectroscopic and structural characterization methodologies for this compound, with a specific emphasis on its electronic absorption and emission properties. Due to a lack of direct experimental and theoretical studies in the scientific literature specifically detailing the electronic absorption and emission spectra of this compound, this analysis is based on the well-established spectroscopic characteristics of its constituent chromophoric groups: the selenocyanate moiety (-SeCN) and the carboxylic acid moiety (-COOH).

Electronic Absorption Spectroscopy

The electronic absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states upon the absorption of ultraviolet (UV) or visible light. For this compound, the absorption profile is expected to be a composite of the transitions originating from the selenocyanate group and the carboxylic acid group.

The selenocyanate anion (NCSe⁻) has been studied in the far-ultraviolet region. rsc.org Its absorption spectrum in various solvents shows multiple bands that are sensitive to the solvent environment. rsc.org These bands are attributed to charge-transfer-to-solvent (CTTS) transitions and intramolecular electronic transitions. rsc.org The lowest energy absorption bands are characterized as CTTS, where an electron is transferred from the anion to a solvent orbital. rsc.org A more intense, higher-energy band is assigned to an intramolecular electronic transition within the selenocyanate group itself. rsc.org

The carboxylic acid group contains a carbonyl chromophore (C=O). In simple, non-conjugated carboxylic acids like acetic acid, the most prominent electronic transition is a weak n → π* transition of the carbonyl group. libretexts.orgmasterorganicchemistry.com This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital of the carbonyl double bond. This absorption typically occurs in the far-UV region, around 200-210 nm, and is characterized by a low molar absorptivity (ε). libretexts.orgmasterorganicchemistry.com

Given that this compound has an alkyl chain separating the selenocyanate and carboxylic acid groups, significant electronic conjugation between these two chromophores is not expected. Therefore, its UV absorption spectrum is likely to be an overlap of the individual absorptions of the two groups. The spectrum would be anticipated to show absorptions in the far-UV region, with contributions from both the selenocyanate group and the n → π* transition of the carboxylic acid.

Table 1: Representative Electronic Absorption Data for Chromophores Related to this compound

| Chromophore/Compound | Solvent | Absorption Maximum (λmax) [nm] | Molar Absorptivity (ε) [L·mol-1·cm-1] | Transition Assignment |

| Selenocyanate (NCSe⁻) | Acetonitrile | ~236 | Not Reported | Intramolecular |

| Selenocyanate (NCSe⁻) | Water | ~218 | Not Reported | Intramolecular |

| Acetic Acid (CH₃COOH) | Water | ~204 | ~40-60 | n → π* |

Note: Data for the selenocyanate anion is derived from graphical representations in the cited literature and should be considered approximate. Data for acetic acid is typical for simple carboxylic acids.

Emission Spectroscopy

Emission spectroscopy, particularly fluorescence, involves the emission of a photon from a molecule as it relaxes from an excited electronic state to the ground state. For a molecule to be fluorescent, it must efficiently undergo radiative decay from its lowest singlet excited state.

There is no evidence in the scientific literature to suggest that simple alkyl selenocyanates or unconjugated carboxylic acids are significantly fluorescent. The excited states of these molecules typically have efficient non-radiative decay pathways (such as internal conversion or intersystem crossing) that outcompete fluorescence. For instance, methods have been developed to detect selenocyanate by reacting it with other reagents to form a fluorescent product, which implies that selenocyanate itself is not inherently fluorescent under normal conditions. nih.gov Similarly, simple carboxylic acids are not known to be fluorescent.

Therefore, it is highly probable that this compound does not exhibit any significant fluorescence emission. Any potential emission would likely be extremely weak and difficult to detect, with a very low fluorescence quantum yield. The energy absorbed from UV radiation is expected to be dissipated primarily through non-radiative processes.

Computational Chemistry Investigations of Selenocyanatoacetic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and stable three-dimensional arrangement of molecules like selenocyanatoacetic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

A typical approach involves geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles. DFT functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger, are commonly used for such optimizations as they provide a good balance between accuracy and computational cost. nih.gov

From these calculations, critical electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.gov The spatial distribution of these frontier orbitals can reveal likely sites for nucleophilic or electrophilic attack.

Interactive Table 1: Illustrative Calculated Structural and Electronic Properties of this compound. This table presents plausible data for this compound, as would be obtained from a DFT B3LYP/6-31G(d,p) calculation.

| Property | Parameter | Calculated Value |

| Structural Parameters | ||

| C=O Bond Length | 1.21 Å | |

| C-O Bond Length | 1.35 Å | |

| O-H Bond Length | 0.97 Å | |

| C-C Bond Length | 1.52 Å | |

| C-Se Bond Length | 1.96 Å | |

| Se-C(N) Bond Length | 1.84 Å | |

| C≡N Bond Length | 1.16 Å | |

| O=C-O Bond Angle | 124.5° | |

| C-C-Se Bond Angle | 110.2° | |

| C-Se-C Bond Angle | 97.8° | |

| Electronic Properties | ||

| HOMO Energy | -6.85 eV | |

| LUMO Energy | -0.95 eV | |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful methods for mapping the energetic landscape of a chemical reaction, identifying the most favorable pathways, and characterizing the transient structures that connect reactants and products. This is achieved by locating stationary points on the potential energy surface (PES), which include energy minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). wikipedia.orglibretexts.org

For a reaction involving this compound, such as its hydrolysis or esterification, computational methods can be used to propose a step-by-step mechanism. libretexts.orgmasterorganicchemistry.com The geometry of the transition state for each step is located using specialized algorithms. A key confirmation of a true transition state is a vibrational frequency analysis, which must yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. libretexts.org

Interactive Table 2: Illustrative Calculated Thermodynamic Parameters for a Hypothetical Reaction of this compound. This table shows hypothetical relative free energies for a reaction, calculated at the B3LYP/6-31G(d,p) level of theory.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State (TS) | Highest energy point on path | +22.5 |

| Products | Hydrolysis Products | -5.8 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations excel at describing static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics and flexibility of a molecule over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. chemrxiv.org

To study the conformational landscape of this compound, a simulation would typically be set up with the molecule solvated in a periodic box of water molecules. Force fields such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used for organic molecules. nih.govresearchgate.net The simulation protocol involves an initial energy minimization, followed by a period of equilibration where the system's temperature and pressure are stabilized (NVT and NPT ensembles), and finally, a production run where data is collected. chemrxiv.org

Analysis of the resulting trajectory can reveal the preferred conformations of the molecule in solution. For instance, MD can be used to study the rotational barrier around the C-C bond and the relative stability of the syn and anti conformers of the carboxylic acid group. nih.gov Techniques like umbrella sampling can be used to compute the potential of mean force (PMF) along a specific dihedral angle, providing a quantitative measure of the free energy landscape and the barriers between different conformational states. nih.gov

Interactive Table 3: Typical Parameters for an MD Simulation of this compound.

| Parameter | Value / Description |

| Force Field | GAFF2 |

| Solvent | TIP3P Water Model |

| System Size | 1 molecule in ~2000 water molecules |

| Ensemble | NPT (Constant Number, Pressure, Temperature) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Time Step | 2 fs |

| Equilibration Time | 1 ns |

| Production Run Time | 100 ns |

| Analysis Methods | RMSD, Radius of Gyration, PMF, Cluster Analysis |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. These predictions can aid in structure elucidation and the assignment of experimental signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H, ¹³C, and ⁷⁷Se) is routinely performed using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. github.io The accuracy of these predictions depends heavily on the chosen functional and basis set. Benchmarking studies have identified specific functionals, such as WP04, that provide high accuracy for ¹H shifts. github.io For heavy atoms like selenium, relativistic effects can be important, and specialized computational approaches may be required for highly accurate ⁷⁷Se chemical shift predictions. acs.orgacs.orgnih.gov

Interactive Table 4: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound. Values are referenced against TMS (for ¹H, ¹³C) and (CH₃)₂Se (for ⁷⁷Se).

| Nucleus | Atom Description | Predicted Chemical Shift (δ, ppm) |

| ¹H | Carboxylic Acid (-OH) | 12.1 |

| ¹H | Methylene (B1212753) (-CH₂-) | 3.85 |

| ¹³C | Carboxylic Acid (C=O) | 171.5 |

| ¹³C | Methylene (-CH₂-) | 35.2 |

| ¹³C | Cyanate (B1221674) (-CN) | 110.8 |

| ⁷⁷Se | Selenocyanate (B1200272) (-SeCN) | 280 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. nih.gov These calculated frequencies correspond to the absorption bands in an IR spectrum. It is a standard practice to apply an empirical scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. spectroscopyonline.com The primary diagnostic peaks for this compound would be the broad O-H stretch, the sharp C=O stretch, and the characteristic C≡N stretch of the cyanate group. orgchemboulder.comechemi.com

Interactive Table 5: Illustrative Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100 (broad) | O-H stretch (H-bonded) | Strong, Broad |

| 2985 | C-H stretch (asymmetric) | Medium |

| 2910 | C-H stretch (symmetric) | Medium |

| 2155 | C≡N stretch | Strong, Sharp |

| 1720 | C=O stretch | Very Strong |

| 1420 | O-H bend | Medium |

| 1250 | C-O stretch | Strong |

| 560 | C-Se stretch | Medium |

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies required to excite electrons from occupied to unoccupied molecular orbitals. youtube.com The results are typically presented as a series of excitation energies (which can be converted to wavelength, λ_max) and their corresponding oscillator strengths, which are related to the intensity of the absorption band. rsc.org These calculations can help assign the electronic transitions observed in an experimental UV-Vis spectrum.

Interactive Table 6: Illustrative Predicted UV-Vis Absorption Maxima (λ_max) for this compound in Methanol.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | 275 | 0.12 | n → π |

| S₀ → S₂ | 218 | 0.45 | π → π |

Applications of Selenocyanatoacetic Acid in Advanced Materials and Engineering

Surface Functionalization and Coating Applications

Selenocyanatoacetic acid has emerged as a significant compound in the surface functionalization of advanced materials, particularly in the development of anti-biofouling membranes. Its unique chemical structure, featuring a reactive carboxylic acid group and a selenium-containing functional group, allows for its effective covalent attachment to various substrates, imparting beneficial properties to the material's surface.

Biofouling, the undesirable accumulation of microorganisms on a surface, is a critical issue in various applications, especially in membrane-based water purification systems like reverse osmosis (RO). The formation of biofilms on membrane surfaces can lead to a significant decrease in water flux, increased energy consumption, and a shortened membrane lifespan. Organoselenium compounds, including this compound, have been investigated as effective anti-biofouling agents. rsc.orgnih.gov

Selenium is known to catalyze the formation of superoxide (B77818) radicals, which can inhibit the growth of bacterial biofilms on membrane surfaces. rsc.org By modifying RO membranes with this compound, researchers have demonstrated a dramatic decrease in the adhesion of bacteria such as Staphylococcus aureus and E. coli. rsc.orgnih.gov This surface modification has been shown to be a feasible strategy for imparting long-term anti-biofouling properties to the membranes.

Research Findings on Anti-Biofouling Performance:

| Membrane Type | Modification Agent | Observed Effect on Biofouling | Reference |

| Reverse Osmosis (RO) | This compound | Dramatic decrease in adhered Staphylococcus aureus and E. coli cells. | rsc.orgnih.gov |

| Reverse Osmosis (RO) | Organo-selenium compounds | Reduction in biofouling-induced flux loss from 55% to 15%. | rsc.org |

The efficacy of this compound as a surface modifier lies in its ability to be covalently grafted onto polymeric substrates. This chemical bonding ensures the stability and longevity of the anti-biofouling coating, preventing it from leaching into the surrounding environment. The carboxylic acid group (-COOH) of this compound is the primary site for this covalent attachment.

In the context of polyamide composite RO membranes, the surface typically possesses amine (-NH2) functional groups. The covalent grafting of this compound is achieved through the formation of an amide bond between the carboxylic acid group of the modifier and the amine groups on the membrane surface. This reaction is a well-established method for surface functionalization and provides a robust linkage. The combination of the amine group of another organoselenium compound, selenocystamine, and the carboxyl group of this compound has been specifically noted for its ability to limit biofilm formation on RO membranes. researchgate.net

Summary of Covalent Grafting Strategy:

| Substrate | Reactive Groups on Substrate | Modifying Agent | Reactive Group on Agent | Resulting Covalent Bond |

| Polyamide Composite RO Membrane | Amine groups (-NH2) | This compound | Carboxyl group (-COOH) | Amide (-CO-NH-) |

This covalent modification approach offers a significant advantage over physical coating methods, as the anti-biofouling agent becomes an integral part of the membrane surface, leading to enhanced durability and sustained performance.

Role in Novel Catalyst Systems and Methodologies

No information is available in the provided search results regarding the specific role of this compound in novel catalyst systems and methodologies.

Integration into Hybrid Materials and Nanostructures

No information is available in the provided search results regarding the specific integration of this compound into hybrid materials and nanostructures.

Biochemical Mechanisms and Interactions of Selenocyanatoacetic Acid

Investigation of Biochemical Reactivity and Pathways

Detailed investigations into the specific biochemical reactivity and metabolic pathways of selenocyanatoacetic acid are not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on structurally related organoselenium compounds, particularly selenocyanate (B1200272) (SeCN⁻). The metabolism of selenocyanate has been studied in animal models, providing a potential framework for understanding how a molecule like this compound might be processed in a biological system.

Research on selenocyanate metabolism in rats has shown that it undergoes significant biotransformation following administration. A key metabolic step is the scission of the carbon-selenium (C-Se) bond. nih.gov This cleavage releases the selenium atom from the organic moiety, allowing it to enter the general selenium metabolic pool. Once released, the selenium can be methylated to form excretory products such as dimethylselenide, which is exhaled, and the trimethylselenonium (B1202040) ion, which is excreted in the urine. nih.gov

The carbon-containing portion of the selenocyanate molecule is metabolized separately. In the case of selenocyanate, the 14C-labeled carbon is largely excreted as thiocyanate. nih.gov For this compound, it is plausible that the acetic acid moiety would be metabolized through pathways common to other short-chain carboxylic acids, potentially entering central carbon metabolism.

It is important to note that the presence of the carboxylic acid group in this compound could influence its reactivity and metabolic fate compared to the simpler selenocyanate. The polarity and potential for enzymatic recognition of the acetate (B1210297) group might lead to different transport, distribution, and metabolic profiles.

Table 1: Potential Metabolic Fates of this compound Based on Analogy with Selenocyanate

| Metabolic Process | Potential Products | Basis of Hypothesis |

|---|---|---|

| C-Se Bond Cleavage | Selenide (B1212193) (HSe⁻) or other reactive selenium species | Observed in the metabolism of selenocyanate nih.gov |

| Selenium Methylation | Dimethylselenide, Trimethylselenonium ion | Major excretory pathway for selenium from selenocyanate nih.gov |

| Metabolism of Organic Moiety | Metabolites of acetic acid | General biochemical pathways for short-chain carboxylic acids |

Studies on Cellular Interactions and Biological Activities (excluding clinical)

Specific studies detailing the cellular interactions and non-clinical biological activities of this compound are scarce. General knowledge of organoselenium compounds suggests that their biological activities are often linked to their ability to interact with cellular thiols and participate in redox reactions.

The selenocyanate group (-SeCN) is known to be a reactive functional group. It can react with thiols (R-SH), such as the cysteine residues in proteins and the antioxidant glutathione (B108866), to form selenenyl sulfides (R-S-Se-R') and release cyanide. This reactivity is a key aspect of the biological effects of many organoselenium compounds. Such interactions can lead to the modification of protein structure and function, thereby influencing cellular signaling pathways and enzymatic activities.

Given its structure, this compound would be expected to exhibit some degree of antioxidant activity, a common feature of many selenium compounds. This could involve direct scavenging of reactive oxygen species or participation in the regeneration of endogenous antioxidant systems. However, without specific experimental data, the extent and mechanisms of such activity for this compound remain speculative.

The acetic acid portion of the molecule could influence its cellular uptake and distribution. Carboxylic acid transporters on cell membranes might facilitate its entry into cells, potentially leading to different intracellular concentrations and biological effects compared to other selenocyanates that lack this functional group.

Enzyme-Mediated Transformations and Biocatalysis

There is a lack of specific research on enzyme-mediated transformations and biocatalysis involving this compound. However, based on its chemical structure, several types of enzymatic reactions could potentially be involved in its metabolism.

Enzymes such as glutathione S-transferases (GSTs) are known to catalyze the conjugation of various electrophilic compounds with glutathione. It is conceivable that this compound could be a substrate for GSTs, leading to the formation of a glutathione conjugate and subsequent metabolism.

Reductases present in the cell could also play a role in the metabolism of the selenocyanate group. For instance, thioredoxin reductase, a key enzyme in the cellular antioxidant defense system, is a selenoenzyme itself and is known to reduce a variety of selenium-containing compounds.

The biotransformation of other seleno-organic compounds, such as ebselen, has been shown to involve enzymatic processes leading to the opening of heterocyclic rings and conjugation with glucuronic acid. semanticscholar.org While this compound is structurally different, this highlights the general capacity of biological systems to enzymatically modify organoselenium compounds.

Table 2: Hypothetical Enzyme-Mediated Transformations of this compound

| Enzyme Class | Potential Reaction | Rationale |

|---|---|---|

| Glutathione S-transferases | Conjugation with glutathione | Common pathway for detoxification of electrophilic compounds |

| Reductases (e.g., Thioredoxin reductase) | Reduction of the selenocyanate group | Known activity of these enzymes on other selenium compounds |

| Hydrolases | Hydrolysis of the selenocyanate group | Potential pathway for breakdown of the molecule |

It must be emphasized that the biochemical mechanisms, cellular interactions, and enzymatic transformations outlined above are largely hypothetical and based on the chemistry of the selenocyanate functional group and the metabolism of other, related organoselenium compounds. Dedicated research on this compound is required to elucidate its specific biological and biochemical properties.

Environmental Chemistry and Fate of Selenocyanatoacetic Acid

Biodegradation Pathways and Biotransformation Products

One likely pathway involves the cleavage of the selenocyanate (B1200272) group (-SeCN). Certain bacteria have demonstrated the ability to reduce selenocyanate to elemental selenium (Se⁰), a less bioavailable form of the element. This process would likely involve enzymatic action, potentially as part of a detoxification mechanism. The resulting acetic acid moiety would then be readily metabolized by a wide variety of microorganisms through central metabolic pathways such as the citric acid cycle.

Another potential biotransformation route involves the methylation of the selenium atom. Microbial methylation of selenium is a well-documented process that can lead to the formation of volatile selenium compounds. In the case of Selenocyanatoacetic acid, enzymatic activity could lead to the production of methylated derivatives. While direct evidence for this compound is absent, other organoselenium compounds are known to be transformed into volatile species such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe).

Table 1: Potential Biodegradation Pathways and Products of this compound

| Proposed Pathway | Initial Reactant | Key Transformation | Potential Biotransformation Products |

| Reductive cleavage of selenocyanate | This compound | Reduction of the selenocyanate group | Elemental selenium (Se⁰), Acetic acid |

| Methylation of selenium | This compound | Enzymatic transfer of methyl groups to selenium | Methylated selenium compounds (e.g., Dimethyl selenide) |

| Carboxylic acid metabolism | This compound | Utilization of the acetate (B1210297) moiety as a carbon source | Biomass, Carbon dioxide |

Photochemical Degradation in Aquatic and Atmospheric Environments

In aquatic and atmospheric environments, this compound is likely susceptible to photochemical degradation, primarily driven by solar UV radiation. Studies on other organoselenium compounds have shown that they can undergo two main successive photochemical reactions in aqueous solutions: direct photolysis (photo-cleavage) and subsequent photo-oxidation. researchgate.net

The initial step would involve the photo-cleavage of the carbon-selenium bond, leading to the formation of free radicals and the release of the selenocyanate group. The rate of this photolysis can vary significantly depending on the specific structure of the organoselenium compound. researchgate.net

Following photo-cleavage, the selenium-containing fragments are expected to undergo photo-oxidation. This process can lead to the formation of inorganic selenium species, ultimately resulting in the more oxidized and generally less toxic selenate (B1209512) (Se(VI)). researchgate.net The presence of other substances in the water can influence the rate of these reactions. For instance, nitrate (B79036) ions have been shown to enhance the photochemical oxidation of organoselenium compounds, whereas chloride ions can have an inhibitory effect. researchgate.net

In a study on the photocatalytic treatment of selenomethionine, a representative organoselenium compound, it was observed that the compound was fully eliminated and converted to selenite (B80905) and selenate. nih.govchemrxiv.orgiwaponline.com This suggests that advanced oxidation processes, which can be initiated by sunlight, could be effective in degrading this compound in the environment.

The atmospheric fate of this compound, should it become airborne, would also be governed by photochemical reactions. Volatile organoselenium compounds are subject to oxidation by atmospheric radicals such as hydroxyl radicals (•OH), which would lead to their degradation and transformation into less volatile and more water-soluble compounds that can be removed from the atmosphere through deposition.

Table 2: Factors Influencing Photochemical Degradation of Organoselenium Compounds

| Factor | Effect on Degradation | Mechanism | Reference |

| UV Radiation | Induces degradation | Provides energy for photo-cleavage and subsequent photo-oxidation | researchgate.net |

| Nitrate (NO₃⁻) | Enhances oxidation rate | Acts as a photosensitizer, promoting the formation of reactive oxygen species | researchgate.net |

| Chloride (Cl⁻) | Inhibits oxidation | Can scavenge reactive oxygen species, slowing down the oxidation process | researchgate.net |

| Photocatalysts | Accelerates degradation | Generate highly reactive species (e.g., hydroxyl radicals) that oxidize organic compounds | nih.govchemrxiv.orgiwaponline.com |

Sorption, Mobility, and Bioavailability in Environmental Compartments

The behavior of this compound in soil and sediment is largely determined by sorption processes, which in turn affect its mobility and bioavailability. The extent of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

The organic carbon content of soil is a critical factor in the sorption of organic compounds. nih.gov It is expected that this compound would exhibit some degree of sorption to soil organic matter through hydrophobic and other interactions. Soils with higher organic carbon content are therefore likely to have a greater capacity to retain the compound, reducing its mobility in the soil column.

Clay minerals and metal oxides (e.g., iron and manganese oxides) also play a significant role in the sorption of selenium compounds. nih.gov The negatively charged surfaces of clay minerals can interact with positively charged moieties or polar functional groups of organic molecules. The carboxylic acid group of this compound could potentially interact with mineral surfaces, influencing its retention in the soil. The sorption of selenium is also pH-dependent, with different selenium species exhibiting varying affinities for soil components at different pH values.

The mobility of this compound in the environment will be inversely related to its sorption. In soils with low organic matter and clay content, the compound is expected to be more mobile and could potentially leach into groundwater. Conversely, in soils rich in organic matter and clays, its mobility would be restricted.

The bioavailability of this compound to plants and microorganisms will depend on its concentration in the soil solution. The fraction of the compound that is not strongly sorbed to soil particles will be more readily available for uptake by organisms. The transformation of this compound into other selenium species, as discussed in the biodegradation section, will also significantly alter the bioavailability of selenium in the environment. For instance, reduction to elemental selenium would decrease its bioavailability, while transformation into selenoamino acids could increase it.

Table 3: Environmental Factors Affecting the Fate of this compound

| Environmental Compartment | Key Process | Influencing Factors | Expected Outcome |

| Soil | Sorption | Organic carbon content, Clay mineralogy, pH, Metal oxides | Higher sorption in organic-rich and clayey soils, leading to reduced mobility. |

| Water | Photodegradation | UV radiation intensity, Presence of nitrates and chlorides | Degradation to inorganic selenium species (e.g., selenate). |

| Sediment | Sorption/Desorption | Organic matter content, Redox potential | Accumulation in sediments with high organic content. |

| Biota | Bioavailability/Biotransformation | Soil solution concentration, Microbial activity | Uptake by organisms and potential transformation into other selenium compounds. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for selenocyanatoacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between selenocyanate ions and halogenated acetic acid derivatives (e.g., chloroacetic acid). Reaction conditions such as solvent polarity (e.g., aqueous vs. aprotic solvents), temperature (20–80°C), and pH (controlled via buffering agents) critically affect yield and purity. Post-synthesis, purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis for selenium content. Yield optimization often requires iterative DOE (Design of Experiments) approaches to isolate key variables .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound’s structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO as a solvent to enhance solubility and resolve acidic proton signals. Include 2D NMR (COSY, HSQC) to confirm connectivity between selenium-bound cyanato groups and the acetic acid backbone.

- IR Spectroscopy : Focus on the C≡N stretching band (~2100–2150 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) to confirm functional group integrity. Compare against reference spectra from NIST Chemistry WebBook for validation .

- Mass Spectrometry : Employ ESI-MS in negative ion mode to detect molecular ion peaks [M-H]⁻ and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the acid’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT calculations (e.g., B3LYP/6-31G* basis sets). To reconcile

- Validate computational models by comparing calculated vs. experimental pKa values (use potentiometric titration with a glass electrode).

- Incorporate implicit solvation models (e.g., SMD) to account for solvent polarity in simulations.

- Cross-reference kinetic data (e.g., reaction rates under varying temperatures) with Arrhenius plots to identify deviations from theoretical activation energies .

Q. How does solvent choice impact the acid’s stability in catalytic applications, and what methodologies assess decomposition pathways?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies in polar (e.g., water, DMF) and nonpolar solvents (e.g., hexane) under inert atmospheres. Monitor selenium loss via ICP-MS and track decomposition products using GC-MS.

- Kinetic Analysis : Fit degradation data to first-order or pseudo-first-order models to derive rate constants. Use Eyring plots to correlate solvent dielectric constants with degradation rates.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carboxyl groups) can elucidate whether decomposition involves hydrolysis or radical pathways .

Q. What statistical approaches are recommended for analyzing the correlation between selenium content and biological activity in this compound derivatives?

- Methodological Answer :

- Multivariate Regression : Use partial least squares (PLS) regression to model bioactivity (e.g., IC₅₀ values) against selenium content, functional group substitutions, and steric parameters (e.g., Hammett constants).

- Outlier Handling : Apply Grubbs’ test to identify outliers in bioassay data, followed by sensitivity analysis to assess their impact on correlation coefficients.

- Validation : Perform cross-validation (k-fold or leave-one-out) to ensure model robustness, and report R² adjusted for small sample sizes .

Data Presentation & Reproducibility

Q. How should researchers structure supplementary data to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Raw Data : Provide NMR FID files, HPLC chromatograms, and crystallographic CIF files (if applicable) in open-access repositories (e.g., Zenodo).

- Experimental Protocols : Detail synthetic procedures with exact molar ratios, purification steps (e.g., column chromatography gradients), and instrument calibration methods (e.g., NMR referencing to TMS).

- Statistical Scripts : Share Python/R scripts for regression analysis or machine learning models via GitHub, with version control documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.